molecular formula C80H22 B1261549 Circumcircumpyrene

Circumcircumpyrene

Cat. No.: B1261549
M. Wt: 983 g/mol
InChI Key: NGMKMSWTTZJHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumcircumpyrene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

Synthesis and Electronic Properties

  • A groundbreaking synthesis method for circumpyrene using a transition-metal catalyzed alkyne benzannulation was developed, leading to insights into its optoelectronic properties. This method highlights circumpyrene's multi-zigzag-edged structure and its perturbed electronic structures, which have implications for the development of nanographenes and understanding of their electronic properties (Chen, Schollmeyer, Müllen, & Narita, 2019).

Theoretical Benchmark Investigations

  • The performance of various single-reference and multi-reference methods was evaluated for studying the UV-vis absorption spectra of paradigmatic polycyclic aromatic hydrocarbons (PAHs), including circumpyrene. This research provides a benchmark for understanding the optical features of PAHs and their potential application in graphene quantum dots (Shi et al., 2019).

Dynamic and Static Excimer Formation

  • Research on the tuning of optical features of pyrene, which is structurally related to circumpyrene, demonstrated dynamic and static excimer formation. This study contributes to the development of multifunctional luminescent materials with applications in display devices and sensing technologies (Kumar et al., 2018).

Time-Dependent Density Functional Theory Calculations

  • Investigations into the electronic absorption spectra of various polycyclic aromatic hydrocarbon cations, including circumcircumpyrene, have been conducted. These findings have implications for understanding the diffuse interstellar bands and the structure distribution of these compounds in astronomical contexts (Weisman et al., 2003).

Properties

Molecular Formula

C80H22

Molecular Weight

983 g/mol

IUPAC Name

triacontacyclo[18.18.14.1425,32.339,41.234,37.243,46.248,51.123,52.04,40.06,42.08,44.011,45.013,47.015,49.018,50.455,57.027,70.030,69.053,75.054,74.056,80.058,77.059,65.060,61.062,64.063,68.066,78.067,72.071,76.073,79]octaconta-1(38),2,4,6(42),7,9,11,13(47),14,16,18,20(52),21,23,25(76),26,28,30,32(63),33,35,37(61),39,41(58),43(57),44,46(56),48(55),49,51(54),53(75),59,62(64),65,67,69,71,73,77,79-tetracontaene

InChI

InChI=1S/C80H22/c1-5-27-15-35-19-31-9-10-32-21-37-17-29-7-3-25-14-26-4-8-30-18-38-22-34-12-11-33-20-36-16-28-6-2-24-13-23(1)39-43(27)57-51(35)61-47(31)48(32)63-53(37)59-45(29)41(25)56-42(26)46(30)60-54(38)64-50(34)49(33)62-52(36)58-44(28)40(24)55(39)65-67(57)75-71(61)73(63)77-69(59)66(56)70(60)78-74(64)72(62)76(68(58)65)79(75)80(77)78/h1-22H

InChI Key

NGMKMSWTTZJHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C5=C6C7=C8C(=C25)C1=CC9=C8C1=C2C7=C5C7=C8C2=C(C=C2C8=C8C(=CC%10=C%11C8=C7C7=C8C%11=C%11C(=C%10)C=CC%10=C%11C%11=C8C8=C%12C%13=C%11C(=C%10)C=CC%13=CC%10=C%12C%11=C%12C8=C7C5=C6C%12=C4C4=C%11C(=C%10)C=CC4=C3)C=C2)C=C1C=C9

Origin of Product

United States

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